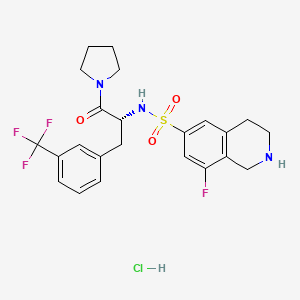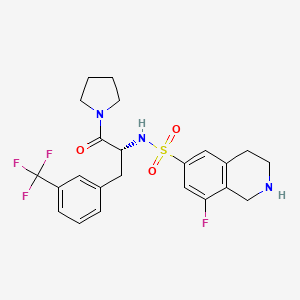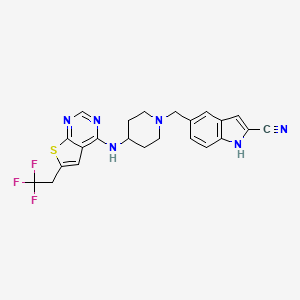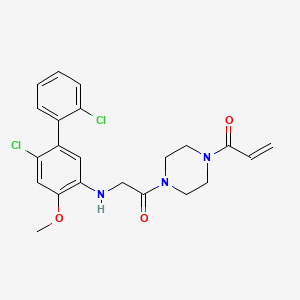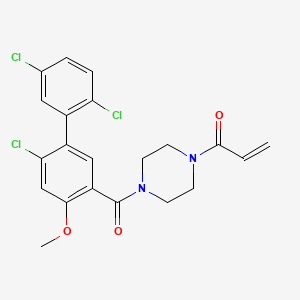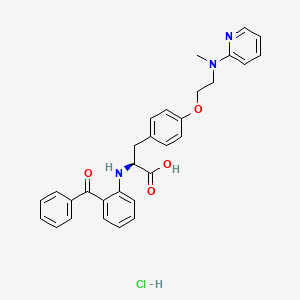
GW 1929 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
GW 1929 塩酸塩: は、経口活性のある高選択的なペルオキシソーム増殖剤活性化受容体ガンマアゴニストです。経口投与後にグルコース、脂肪酸、トリグリセリドのレベルを低下させる能力で知られています。 GW 1929 塩酸塩の化学名は、N-(2-ベンゾイルフェニル)-O-[2-(メチル-2-ピリジニルアミノ)エチル]-L-チロシン塩酸塩です .
科学的研究の応用
GW 1929 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of peroxisome proliferator-activated receptor gamma agonists.
Biology: Employed in cellular and molecular biology research to study the effects of peroxisome proliferator-activated receptor gamma activation on gene expression and cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in the treatment of metabolic disorders such as diabetes and obesity.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery
作用機序
GW 1929 塩酸塩は、ペルオキシソーム増殖剤活性化受容体ガンマを選択的に活性化することで効果を発揮します。この活性化は、グルコースと脂質代謝に関与する遺伝子発現の調節につながります。分子標的には、インスリン感受性、脂肪酸貯蔵、グルコース取り込みを調節する遺伝子が含まれます。 関与する経路は、主に代謝恒常性の調節に関連しています .
類似化合物の比較
類似化合物:
ロシグリタゾン: 2型糖尿病の治療に使用される別のペルオキシソーム増殖剤活性化受容体ガンマアゴニスト。
ピオグリタゾン: ロシグリタゾンと同様、2型糖尿病患者におけるインスリン感受性の改善に使用されます。
トログリタゾン: 安全性の懸念から市場から撤退した、以前のペルオキシソーム増殖剤活性化受容体ガンマアゴニスト。
独自性: GW 1929 塩酸塩は、ペルオキシソーム増殖剤活性化受容体ガンマアゴニストとしての高い選択性と効力においてユニークです。 他の類似化合物と比較して、グルコースと脂質代謝を調節する能力が前臨床試験で有望な結果を示しており、副作用が少ないことが示されています .
Safety and Hazards
While specific safety and hazard information for GW 1929 Hydrochloride was not found in the web search results, it’s generally recommended to handle such compounds with appropriate protective equipment, including safety goggles, protective gloves, and impervious clothing . It’s also advised to keep the product away from drains, water courses, or the soil .
生化学分析
Biochemical Properties
GW 1929 Hydrochloride is a potent PPAR-γ activator . It interacts with human PPAR-γ, PPAR-α, and PPAR-δ . It inhibits TBBPA-induced caspase-3 increase and TBBPA-stimulated LDH release in neocortical cell cultures .
Cellular Effects
GW 1929 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It highly decreases nonfasted plasma glucose levels in Zucker diabetic fatty (ZDF) rats after treatment for 14 days, and possesses antilipolytic efficacy .
Molecular Mechanism
GW 1929 Hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent PPAR-γ activator, with pKis of 8.84, < 5.5, and < 6.5 for human PPAR-γ, PPAR-α, and PPAR-δ, respectively .
Temporal Effects in Laboratory Settings
The effects of GW 1929 Hydrochloride change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of GW 1929 Hydrochloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
GW 1929 Hydrochloride is involved in metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
GW 1929 Hydrochloride is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路および反応条件: GW 1929 塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、複数のステップを伴います。 正確な合成経路と反応条件は、特許情報であり、一般的に、目的の純度と収率を達成するために、さまざまな有機溶媒、触媒、試薬の使用が含まれます .
工業生産方法: GW 1929 塩酸塩の工業生産は、高純度と一貫性を確保するために、管理された条件下で行われます。このプロセスには、最適化された反応条件を使用した大規模合成、それに続く結晶化、ろ過、乾燥などの精製ステップが含まれます。 最終製品は、その後、業界標準を満たすために、厳格な品質管理試験を受けます .
化学反応の分析
反応の種類: GW 1929 塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。
還元: この反応は、化合物への水素の添加または酸素の除去を伴います。
置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生じさせる可能性があり、還元はアルコールを生じさせる可能性があります .
科学研究への応用
GW 1929 塩酸塩は、次のものを含む、広範囲の科学研究に応用されています。
化学: ペルオキシソーム増殖剤活性化受容体ガンマアゴニストの研究における基準化合物として使用されます。
生物学: ペルオキシソーム増殖剤活性化受容体ガンマの活性化が遺伝子発現と細胞代謝に及ぼす影響を研究するために、細胞および分子生物学研究で使用されます。
医学: 糖尿病や肥満などの代謝性疾患の治療における潜在的な治療効果について調査されています。
類似化合物との比較
Rosiglitazone: Another peroxisome proliferator-activated receptor gamma agonist used in the treatment of type 2 diabetes.
Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in patients with type 2 diabetes.
Troglitazone: An older peroxisome proliferator-activated receptor gamma agonist that was withdrawn from the market due to safety concerns.
Uniqueness: GW 1929 hydrochloride is unique in its high selectivity and potency as a peroxisome proliferator-activated receptor gamma agonist. It has shown promising results in preclinical studies for its ability to modulate glucose and lipid metabolism with fewer side effects compared to other similar compounds .
特性
IUPAC Name |
(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O4.ClH/c1-33(28-13-7-8-18-31-28)19-20-37-24-16-14-22(15-17-24)21-27(30(35)36)32-26-12-6-5-11-25(26)29(34)23-9-3-2-4-10-23;/h2-18,27,32H,19-21H2,1H3,(H,35,36);1H/t27-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNKIKXTGRMLEY-YCBFMBTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=N4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
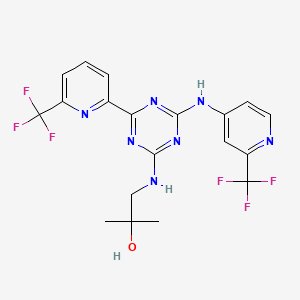
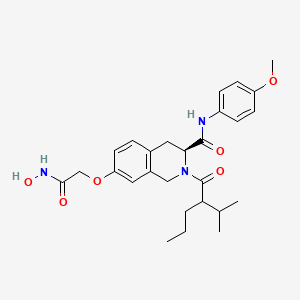
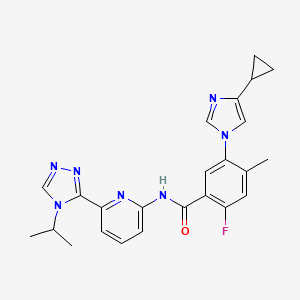

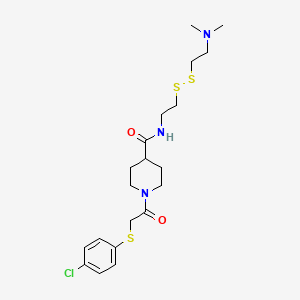

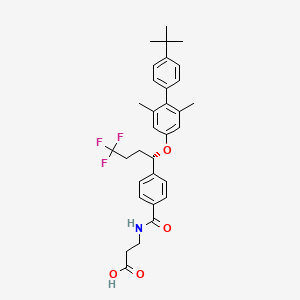
![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B560157.png)

